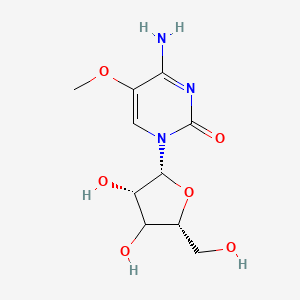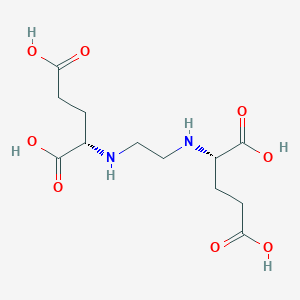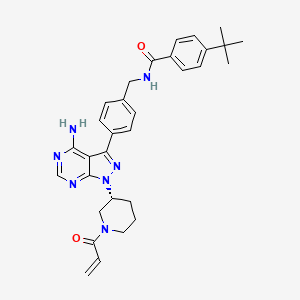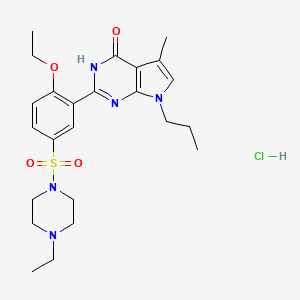
Yonkenafil hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yonkenafil hydrochloride is a novel pharmacological compound that has garnered significant interest within the scientific community due to its potential therapeutic benefits. The primary indication for this compound is the treatment of erectile dysfunction, a condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Yonkenafil hydrochloride involves several synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Yonkenafil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Yonkenafil hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Yonkenafil hydrochloride centers on its inhibition of the phosphodiesterase type 5 enzyme. This enzyme is predominantly found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis and the pulmonary vasculature . By inhibiting phosphodiesterase type 5, this compound increases the levels of cyclic guanosine monophosphate, a molecule that mediates the relaxation of smooth muscle tissues. This results in the dilation of blood vessels and enhanced blood flow to targeted areas .
Comparaison Avec Des Composés Similaires
Sildenafil: Another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil Hydrochloride: this compound is unique due to its potential improved effectiveness and better side effect profile compared to other phosphodiesterase type 5 inhibitors.
Propriétés
Formule moléculaire |
C24H34ClN5O4S |
|---|---|
Poids moléculaire |
524.1 g/mol |
Nom IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |
Clé InChI |
CDCLCASCGRHUNT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
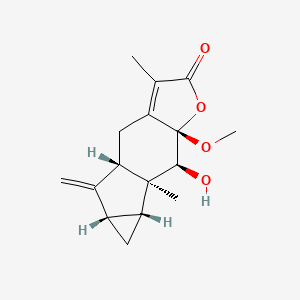
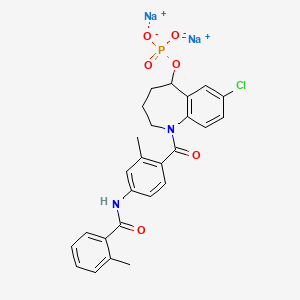
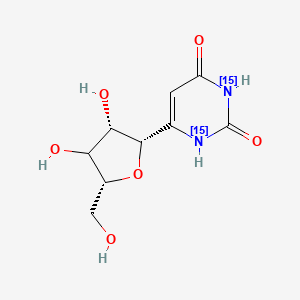

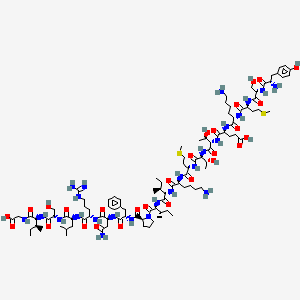
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
